Skepinone-L

Catalog No.
S543292
CAS No.
1221485-83-1
M.F
C24H21F2NO4
M. Wt
425.4318
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Skepinone-L

CAS Number

1221485-83-1

Product Name

Skepinone-L

IUPAC Name

13-(2,4-difluoroanilino)-5-[(2R)-2,3-dihydroxypropoxy]tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one

Molecular Formula

C24H21F2NO4

Molecular Weight

425.4318

InChI

InChI=1S/C24H21F2NO4/c25-16-4-8-23(22(26)10-16)27-17-5-7-20-15(9-17)2-1-14-3-6-19(11-21(14)24(20)30)31-13-18(29)12-28/h3-11,18,27-29H,1-2,12-13H2/t18-/m1/s1

InChI Key

HXMGCTFLLWPVFM-GOSISDBHSA-N

SMILES

C1CC2=C(C=CC(=C2)NC3=C(C=C(C=C3)F)F)C(=O)C4=C1C=CC(=C4)OCC(CO)O

Solubility

Soluble in DMSO

Synonyms

Skepinone-L

Description

The exact mass of the compound Skepinone-L is 425.1439 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Skepinone-L is a small molecule identified as a selective inhibitor of p38 mitogen-activated protein kinase (p38 MAPK) []. p38 MAPK is a signaling pathway involved in various cellular processes, including inflammation, cell differentiation, and apoptosis (programmed cell death) []. Due to its specific targeting of p38 MAPK, Skepinone-L has become a valuable tool for scientific research exploring the role of this pathway in different diseases.

Mechanism of Action

Skepinone-L functions by competitively binding to the ATP-binding pocket of p38 MAPK, thereby preventing the enzyme from phosphorylating downstream substrates []. This inhibition disrupts the p38 MAPK signaling cascade, leading to altered cellular responses. Studies have shown that Skepinone-L exhibits high potency, with an inhibitory concentration (IC50) of 5 nM for p38 alpha, the most studied isoform of p38 MAPK [].

Applications in Research

Understanding p38 MAPK Function:

Skepinone-L allows researchers to investigate the specific contribution of p38 MAPK in various biological processes. By inhibiting the pathway, scientists can observe changes in cell behavior and gene expression, ultimately revealing the role of p38 MAPK in those processes [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.1

Exact Mass

425.1439

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

2-[(2,4-difluorophenyl)amino]-7-{[(2R)-2,3-dihydroxypropyl]oxy}-10,11-dihydro-5H-dibenzo[a,D][7]annulen-5-one

Dates

Modify: 2023-08-15
1: Walter NM, Wentsch HK, Bührmann M, Bauer SM, Döring E, Mayer-Wrangowski S, Sievers-Engler A, Willemsen-Seegers N, Zaman G, Buijsman R, Lämmerhofer M, Rauh D, Laufer SA. Design, Synthesis and Biological Evaluation of Novel Type I½ p38α MAP Kinase Inhibitors with Excellent Selectivity, High Potency and Prolonged Target Residence Time by Interfering with the R Spine. J Med Chem. 2017 Aug 23. doi: 10.1021/acs.jmedchem.7b00745. [Epub ahead of print] PubMed PMID: 28834431.
2: Al-Maghout T, Pelzl L, Sahu I, Sukkar B, Hosseinzadeh Z, Gutti R, Laufer S, Voelkl J, Pieske B, Gawaz M, Lang F. P38 Kinase, SGK1 and NF-κB Dependent Up-Regulation of Na+/Ca2+ Exchanger Expression and Activity Following TGFß1 Treatment of Megakaryocytes. Cell Physiol Biochem. 2017 Aug 15;42(6):2169-2181. doi: 10.1159/000479992. [Epub ahead of print] PubMed PMID: 28813704.
3: Wentsch HK, Walter NM, Bührmann M, Mayer-Wrangowski S, Rauh D, Zaman GJR, Willemsen-Seegers N, Buijsman RC, Henning M, Dauch D, Zender L, Laufer S. Optimized Target Residence Time: Type I1/2 Inhibitors for p38α MAP Kinase with Improved Binding Kinetics through Direct Interaction with the R-Spine. Angew Chem Int Ed Engl. 2017 May 2;56(19):5363-5367. doi: 10.1002/anie.201701185. Epub 2017 Apr 11. PubMed PMID: 28397331.
4: Cheng F, Twardowski L, Fehr S, Aner C, Schaeffeler E, Joos T, Knorpp T, Dorweiler B, Laufer S, Schwab M, Torzewski M. Selective p38α MAP kinase/MAPK14 inhibition in enzymatically modified LDL-stimulated human monocytes: implications for atherosclerosis. FASEB J. 2017 Feb;31(2):674-686. doi: 10.1096/fj.201600669R. Epub 2016 Nov 8. PubMed PMID: 27871059.
5: Signoretto E, Laufer SA, Lang F. Stimulating Effect of Sclareol on Suicidal Death of Human Erythrocytes. Cell Physiol Biochem. 2016;39(2):554-64. doi: 10.1159/000445647. Epub 2016 Jul 11. PubMed PMID: 27395049.
6: Yan J, Schmid E, Almilaji A, Shumilina E, Borst O, Laufer S, Gawaz M, Lang F. Effect of TGFβ on calcium signaling in megakaryocytes. Biochem Biophys Res Commun. 2015 May 22;461(1):8-13. doi: 10.1016/j.bbrc.2015.03.159. Epub 2015 Apr 4. PubMed PMID: 25849886.
7: Koeberle A, Pergola C, Shindou H, Koeberle SC, Shimizu T, Laufer SA, Werz O. Role of p38 mitogen-activated protein kinase in linking stearoyl-CoA desaturase-1 activity with endoplasmic reticulum homeostasis. FASEB J. 2015 Jun;29(6):2439-49. doi: 10.1096/fj.14-268474. Epub 2015 Feb 12. PubMed PMID: 25678624.
8: Zhao ZW, Abendroth DK, Zhou ZC, Liu YZ, Pan FM, Ge JJ. Anti-inflammatory and anti-proliferative effects of CBS3830 in arterialized vein grafts in rats. Immunopharmacol Immunotoxicol. 2014 Dec;36(6):397-403. doi: 10.3109/08923973.2014.956754. Epub 2014 Sep 10. PubMed PMID: 25204222.
9: Hosseinzadeh Z, Schmid E, Shumilina E, Laufer S, Borst O, Gawaz M, Lang F. Effect of TGFβ on Na+/K+ ATPase activity in megakaryocytes. Biochem Biophys Res Commun. 2014 Sep 26;452(3):537-41. doi: 10.1016/j.bbrc.2014.08.093. Epub 2014 Aug 27. PubMed PMID: 25168590.
10: Borst O, Walker B, Münzer P, Russo A, Schmid E, Faggio C, Bigalke B, Laufer S, Gawaz M, Lang F. Skepinone-L, a novel potent and highly selective inhibitor of p38 MAP kinase, effectively impairs platelet activation and thrombus formation. Cell Physiol Biochem. 2013;31(6):914-24. doi: 10.1159/000350110. Epub 2013 Jun 18. PubMed PMID: 23817201.
11: Fischer S, Wentsch HK, Mayer-Wrangowski SC, Zimmermann M, Bauer SM, Storch K, Niess R, Koeberle SC, Grütter C, Boeckler FM, Rauh D, Laufer SA. Dibenzosuberones as p38 mitogen-activated protein kinase inhibitors with low ATP competitiveness and outstanding whole blood activity. J Med Chem. 2013 Jan 10;56(1):241-53. doi: 10.1021/jm301539x. Epub 2012 Dec 27. PubMed PMID: 23270382.
12: Koeberle SC, Fischer S, Schollmeyer D, Schattel V, Grütter C, Rauh D, Laufer SA. Design, synthesis, and biological evaluation of novel disubstituted dibenzosuberones as highly potent and selective inhibitors of p38 mitogen activated protein kinase. J Med Chem. 2012 Jun 28;55(12):5868-77. doi: 10.1021/jm300327h. Epub 2012 Jun 15. PubMed PMID: 22676210.
13: Koeberle SC, Romir J, Fischer S, Koeberle A, Schattel V, Albrecht W, Grütter C, Werz O, Rauh D, Stehle T, Laufer SA. Skepinone-L is a selective p38 mitogen-activated protein kinase inhibitor. Nat Chem Biol. 2011 Dec 25;8(2):141-3. doi: 10.1038/nchembio.761. PubMed PMID: 22198732.

Explore Compound Types